N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3S/c22-12-5-8-18(15(23)9-12)28-11-20(27)24-13-6-7-17(26)14(10-13)21-25-16-3-1-2-4-19(16)29-21/h1-10,26H,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVESTLOJEGCOOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of N-(1,3-benzothiazole-2-yl)-2-chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-tubercular activity and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target bacterial enzymes or proteins, disrupting their function and leading to antimicrobial effects.
Pathways Involved: The compound may interfere with cell wall synthesis or protein synthesis in bacteria, leading to cell death.
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzothiazole-hydroxyphenyl substituent distinguishes it from auxin-like analogs (e.g., compound 533), suggesting divergent biological targets.
- Quinazolinone-based analogs (e.g., 8d) exhibit higher melting points (~188°C), likely due to rigid aromatic cores and hydrogen-bonding capacity .
Benzothiazole-Containing Acetamides
Benzothiazole derivatives are prominent in anticancer and kinase inhibition research. Notable comparisons include:
Key Observations :
- BZ-IV’s piperazinyl group enhances solubility and interaction with cellular targets (e.g., kinases), yielding moderate anticancer activity .
- The hydroxyphenyl-benzothiazole motif in the target compound may mimic the π-stacking and hydrogen-bonding interactions observed in ’s crystal structure, influencing solid-state stability and receptor binding .
Hybrid Structures with Dual Functional Groups
Compounds combining chlorophenoxy and heterocyclic groups highlight structure-activity trends:
Key Observations :
- Hybrid structures like the target compound may exhibit multifunctional activity but face synthetic challenges due to steric hindrance from bulky groups (e.g., benzothiazole + dichlorophenoxy).
- High melting points in quinazolinone-piperazine hybrids (e.g., 8e) suggest that the target compound’s melting point likely exceeds 200°C, pending experimental validation .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
- Chemical Formula : C20H12Cl2N2O2S
- Molecular Weight : 415.29 g/mol
- CAS Number : 332152-69-9
The compound exhibits a multifaceted mechanism of action primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Research has demonstrated that it selectively inhibits COX-2 over COX-1, making it a candidate for anti-inflammatory therapies without the gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Antioxidant Activity
Studies have indicated that this compound possesses significant antioxidant properties. In various assays, it has shown to outperform ascorbic acid (vitamin C) in scavenging free radicals:
| Assay Type | Activity | Reference |
|---|---|---|
| DPPH Radical Scavenging | 1.5 times more potent than ascorbic acid | |
| Reducing Power | Optical density value of 1.149 |
Anti-inflammatory Activity
The compound's ability to inhibit COX enzymes translates into notable anti-inflammatory effects. In vivo studies have shown that it significantly reduces edema and other markers of inflammation:
| Inflammatory Marker | Inhibition Percentage | Standard Comparison |
|---|---|---|
| Edema | 68% | Sodium Diclofenac (51%) |
| IL-1β Concentration | Significant reduction |
Case Studies and Research Findings
- Inhibitory Effects on COX Enzymes :
- Analgesic Properties :
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
